
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate typically involves the reaction of furan-2-ylmethanethiol with 4-nitrophenyl acetate under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-((Furan-2-ylmethyl)thio)-4-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学研究应用
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-((Furan-2-ylmethyl)thio)-4-aminophenyl acetate: A reduced form of the compound with an amino group instead of a nitro group.
Furan-2-ylmethanethiol: A precursor used in the synthesis of the compound.
4-Nitrophenyl acetate: Another precursor used in the synthesis.
Uniqueness
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate is unique due to the combination of its furan ring, nitrophenyl group, and acetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C13H11NO5S |
|---|---|
分子量 |
293.30 g/mol |
IUPAC 名称 |
[2-(furan-2-ylmethylsulfanyl)-4-nitrophenyl] acetate |
InChI |
InChI=1S/C13H11NO5S/c1-9(15)19-12-5-4-10(14(16)17)7-13(12)20-8-11-3-2-6-18-11/h2-7H,8H2,1H3 |
InChI 键 |
HPDLKBZZBVWISX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


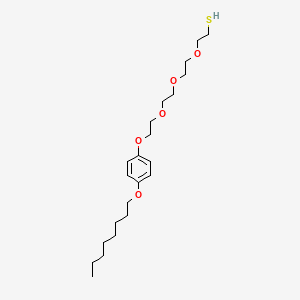
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

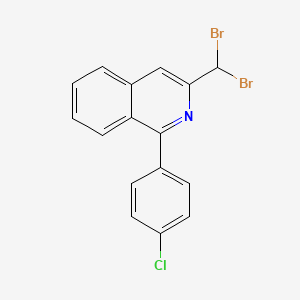
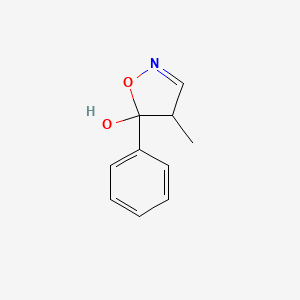

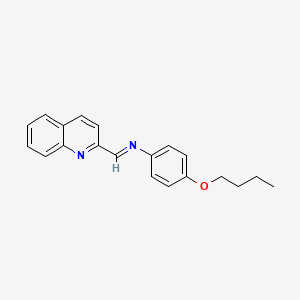
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
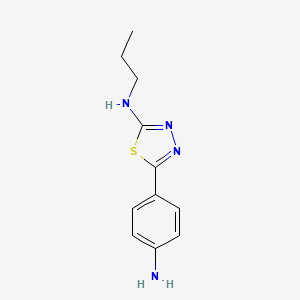
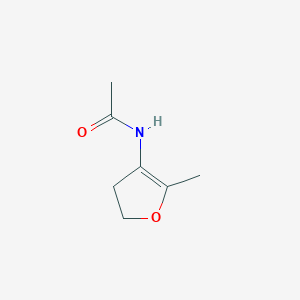

![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
